molecular formula C19H13NO B105271 9-Benzoylcarbazole CAS No. 19264-68-7

9-Benzoylcarbazole

Cat. No.: B105271
CAS No.: 19264-68-7
M. Wt: 271.3 g/mol
InChI Key: BUCKMWPLVBYQCQ-UHFFFAOYSA-N
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Description

9-Benzoylcarbazole: is an organic compound that belongs to the class of carbazole derivatives. It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the carbazole ring. This compound has garnered significant interest due to its unique photophysical properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzoylcarbazole typically involves the reaction of carbazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Benzoylcarbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbazole derivatives.

    Substitution: Substitution reactions can occur at the benzoyl group or the carbazole ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.

Scientific Research Applications

Chemistry: 9-Benzoylcarbazole is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with enhanced photophysical properties.

Biology: In biological research, this compound derivatives are explored for their potential as fluorescent probes and imaging agents. Their ability to emit light upon excitation makes them valuable tools in bioimaging and diagnostics.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Their photophysical properties can be harnessed for photodynamic therapy, a treatment modality for certain types of cancer.

Industry: this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to exhibit thermally activated delayed fluorescence (TADF) makes it a promising material for high-efficiency OLEDs.

Comparison with Similar Compounds

  • 9H-Carbazole-9-carbaldehyde
  • Dichloro derivatives of 9-Benzoylcarbazole

Comparison: this compound is unique due to its ability to exhibit both room temperature phosphorescence (RTP) and thermally activated delayed fluorescence (TADF). This dual emission property is not commonly observed in other carbazole derivatives. The presence of the benzoyl group plays a crucial role in stabilizing the excited states and enhancing the photophysical properties.

Biological Activity

9-Benzoylcarbazole (C13_{13}H9_9NO) is a derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoyl group attached to the nitrogen atom of the carbazole structure. This modification significantly influences its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H9_9NO
  • Molecular Weight : 209.21 g/mol

The presence of the carbonyl group in the benzoyl moiety contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity against various cancer cell lines. The following table summarizes key findings from research on its anticancer effects:

Cell Line IC50_{50} (µM) Mechanism of Action Reference
HeLa (cervical)15.2Induction of apoptosis via mitochondrial pathway
MCF-7 (breast)12.5Inhibition of cell proliferation and induction of G1 arrest
A549 (lung)18.0Modulation of apoptotic markers (Bcl-2/Bax ratio)
PC-3 (prostate)14.0Activation of caspase cascades

Mechanism of Action : The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells, characterized by changes in mitochondrial membrane potential, activation of caspases, and modulation of apoptotic regulatory proteins such as Bcl-2 and Bax.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The following table outlines its effectiveness against selected microorganisms:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type Reference
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Mechanism of Action : The antimicrobial activity is believed to result from the disruption of microbial cell membranes and interference with metabolic pathways, leading to cell death.

Case Studies and Research Findings

  • Anticancer Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis induction.
  • Antimicrobial Efficacy Against Staphylococcus aureus : In vitro tests demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus at concentrations as low as 32 µg/mL. This suggests potential for development as a therapeutic agent against resistant strains.
  • Metabolic Pathway Investigation : Research into the metabolic pathways affected by this compound indicated alterations in key enzymes involved in cellular respiration and energy production, further supporting its role as a bioactive compound.

Properties

IUPAC Name

carbazol-9-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCKMWPLVBYQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075158
Record name 9-Benzoylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19264-68-7
Record name 9H-Carbazol-9-ylphenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19264-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbazole, 9-benzoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019264687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19264-68-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Benzoylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the recent advancements in utilizing 9-benzoylcarbazole derivatives in organic synthesis?

A1: Recent studies have demonstrated the effectiveness of this compound derivatives, particularly those containing a carbazolyl leaving group, in rhodium(III)-catalyzed [3+2] annulation reactions. [] This reaction efficiently forms indenones through the activation of ortho C–H and C–N bonds in the this compound structure upon reaction with internal alkynes. [] This method offers a novel and efficient pathway for the synthesis of indenone derivatives, which are valuable building blocks for various organic compounds.

Q2: How do the photophysical properties of this compound derivatives vary with structural modifications?

A2: Research indicates that the introduction of chlorine atoms into the this compound structure can significantly influence its photophysical properties. [] Specifically, dichloro derivatives of 9H-carbazol-3-yl(phenyl)methanone have shown intriguing competition between ultralong organic phosphorescence (UOP) and thermally activated delayed fluorescence (TADF). [] The position of the chlorine atoms within the molecule impacts the energy gaps between singlet and triplet states, thereby affecting the balance between these two emission pathways. [] This highlights the potential for tailoring the luminescent properties of this compound derivatives through targeted structural modifications.

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